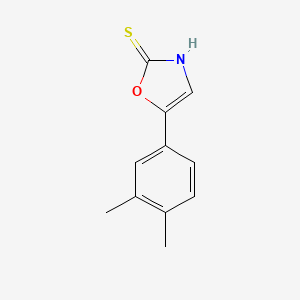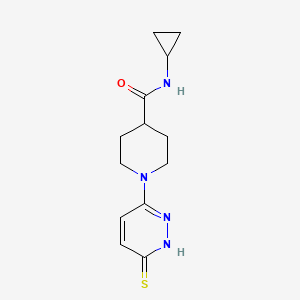
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione (hereinafter referred to as 5-DMPOT) is a heterocyclic compound, which has a wide range of applications in the field of chemistry. It is used as a precursor for the synthesis of other compounds, and has been studied for its potential use in pharmaceuticals, agrochemicals, and industrial applications. Its unique structure makes it an interesting target for further research.
Wissenschaftliche Forschungsanwendungen
5-DMPOT has been studied for its potential use in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. It has also been studied for its potential use in the synthesis of polymers and catalysts. Additionally, it has been studied for its potential use in the synthesis of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 5-DMPOT is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPOT are not yet fully understood. However, it has been shown to have anti-tumor and anti-inflammatory effects in animal models. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-fibrotic effects. It has also been shown to have neuroprotective and anti-neurodegenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-DMPOT for lab experiments include its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitations of 5-DMPOT for lab experiments are its lack of solubility in water and its low solubility in organic solvents. Additionally, it is not very soluble in common organic solvents, such as methanol and ethanol.
Zukünftige Richtungen
Future research on 5-DMPOT should focus on its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. Additionally, further research should focus on its potential use in the synthesis of polymers and catalysts. Additionally, research should focus on its potential use in the synthesis of organic semiconductors and photovoltaic materials. Finally, further research should focus on its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
5-DMPOT can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig-type reactions, and the use of organometallic compounds. In the Grignard method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Grignard reagent to form the desired product. In the Wittig-type reaction, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Wittig reagent to form the desired product. In the organometallic method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with an organometallic compound to form the desired product.
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-9(5-8(7)2)10-6-12-11(14)13-10/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXSEOQYSNHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=S)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6515845.png)
![1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6515848.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}acetamide](/img/structure/B6515854.png)
![2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515864.png)
![6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515865.png)
![methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate](/img/structure/B6515877.png)
![ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate](/img/structure/B6515882.png)

![N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515897.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515900.png)
![N-[4-(propan-2-yl)phenyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515903.png)